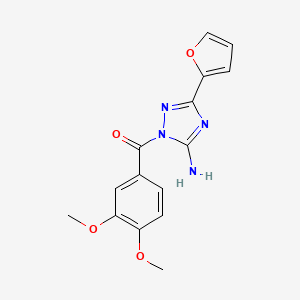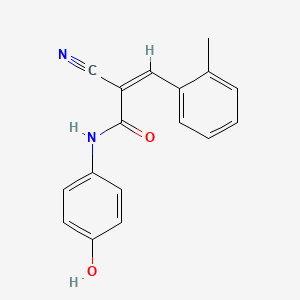
5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate, also known as CBX or Carbonyl Cyanide m-Chlorophenylhydrazone, is a chemical compound that has been widely used in scientific research. CBX is a potent mitochondrial uncoupler that has been used to study the mechanism of action of various biological processes.
Mechanism of Action
5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate works by disrupting the proton gradient across the mitochondrial inner membrane. This leads to the uncoupling of oxidative phosphorylation, which results in the dissipation of the proton motive force. This dissipation of the proton motive force leads to the inhibition of ATP synthesis and the activation of alternative energy pathways such as glycolysis.
Biochemical and Physiological Effects:
5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has been shown to have a wide range of effects on various biological processes. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has been shown to inhibit ATP synthesis, activate alternative energy pathways such as glycolysis, and induce mitochondrial swelling. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has also been shown to induce apoptosis in various cell types.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate in lab experiments is its potency. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate is a potent mitochondrial uncoupler that can rapidly disrupt the proton gradient across the mitochondrial inner membrane. However, one of the limitations of using 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate is its toxicity. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has been shown to be toxic to various cell types, and caution should be taken when using 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate in lab experiments.
Future Directions
There are several future directions for the use of 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate in scientific research. One potential future direction is the use of 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate in cancer research. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has been shown to induce apoptosis in various cancer cell types, and further research is needed to investigate the potential of 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate as a cancer therapy. Another potential future direction is the use of 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate in the study of mitochondrial diseases. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has been shown to disrupt mitochondrial function, and further research is needed to investigate the potential of 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate in the study of mitochondrial diseases.
Synthesis Methods
The synthesis of 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate involves the reaction between 5-chloro-2-hydroxybenzenethiol and phenyl isocyanate. The reaction is carried out in the presence of a base such as potassium carbonate. The product is then purified using column chromatography to obtain the final product.
Scientific Research Applications
5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate has been extensively used in scientific research as a tool to study mitochondrial function. 5-chloro-2-oxo-1,3-benzoxathiol-6-yl phenylcarbamate is a potent uncoupler of oxidative phosphorylation, which leads to the disruption of the proton gradient across the mitochondrial inner membrane. This disruption has been used to study the role of the proton gradient in various biological processes such as ATP synthesis, mitochondrial membrane potential, and mitochondrial calcium uptake.
properties
IUPAC Name |
(5-chloro-2-oxo-1,3-benzoxathiol-6-yl) N-phenylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO4S/c15-9-6-12-11(20-14(18)21-12)7-10(9)19-13(17)16-8-4-2-1-3-5-8/h1-7H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAPCJHZRIGZELS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)OC2=C(C=C3C(=C2)OC(=O)S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)



![({4-methyl-5-[4-(propionylamino)phenyl]-4H-1,2,4-triazol-3-yl}thio)acetic acid](/img/structure/B5831400.png)



![2-({[2-(4-fluorophenyl)ethyl]amino}carbonyl)phenyl acetate](/img/structure/B5831444.png)




